![molecular formula C24H34N4O7 B2521421 Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252887-46-9](/img/structure/B2521421.png)
Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that features several functional groups and structural motifs. It includes a tetrahydropyrimidine core, which is a six-membered heterocyclic ring containing nitrogen atoms. Attached to this core is a 3,4-dimethoxyphenyl group, which suggests the presence of methoxy substituents that may influence the molecule's electronic properties and reactivity. The molecule also contains a piperazine moiety, a saturated six-membered ring containing two nitrogen atoms, which is further modified with a tert-butoxycarbonyl protecting group. This group is commonly used in peptide synthesis to protect the amine functionality.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include the formation of the pyrimidine ring, attachment of phenyl groups, and the introduction of the piperazine structure. For instance, the synthesis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate involves the formation of a pyrimidine ring and its subsequent functionalization with a quinoline and piperazine derivative . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques such as X-ray diffraction (XRD). For example, the structure of a related compound with a piperazine ring was found to adopt a chair conformation, and the dihedral angles between the pyrimidine and phenyl rings were measured, providing insight into the molecule's three-dimensional conformation . These structural details are crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions involving compounds with piperazine and pyrimidine rings can vary widely depending on the substituents and reaction conditions. For instance, the Mannich reaction has been used to functionalize compounds with aminoalkyl side chains, as seen in the synthesis of a bis(benzoquinone) derivative . The reactivity of the compound would likely be influenced by the presence of the tert-butoxycarbonyl group and the electron-donating methoxy groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk, potentially affecting solubility and reactivity. The methoxy groups may contribute to the compound's electronic properties, potentially affecting its UV/Vis absorption characteristics. Hydrogen bonding, as observed in related compounds, can influence the compound's melting point, boiling point, and solubility in various solvents .
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structural elements similar to the query compound, including piperazine moieties and tetrahydropyrimidine cores, have been synthesized and evaluated for various biological activities. For example, novel heterocyclic compounds derived from natural products like visnagenone and khellinone, which share some structural similarities with the query compound, were synthesized and screened for their anti-inflammatory and analgesic properties. These compounds demonstrated significant cyclooxygenase-2 (COX-2) inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).
Structural Characterization and Medicinal Chemistry
The structural characterization and analysis of similar compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have provided insights into the molecular interactions and binding modes that are critical for biological activity. These studies often include X-ray diffraction analysis, which helps in understanding the 3D conformation of the molecules and their potential interaction with biological targets. Such research is foundational in the design and development of new drugs (Sanjeevarayappa et al., 2015).
Advanced Material Synthesis
Beyond pharmaceutical applications, compounds with complex structures, including piperazine and tetrahydropyrimidine derivatives, may find applications in material science. For instance, polyamides containing uracil and adenine have been synthesized for potential use in biomaterials and nanotechnology, illustrating the versatility of these chemical frameworks in various scientific domains (Hattori & Kinoshita, 1979).
properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O7/c1-24(2,3)35-23(31)28-11-9-27(10-12-28)14-16-19(21(29)34-6)20(26-22(30)25-16)15-7-8-17(32-4)18(13-15)33-5/h7-8,13,20H,9-12,14H2,1-6H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMIPOIIGGNBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2521338.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2521339.png)

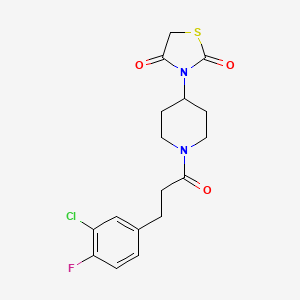

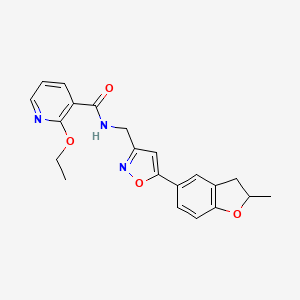
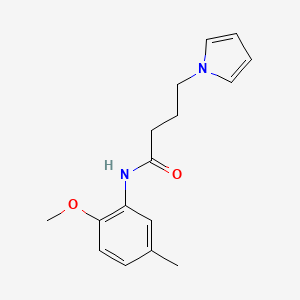
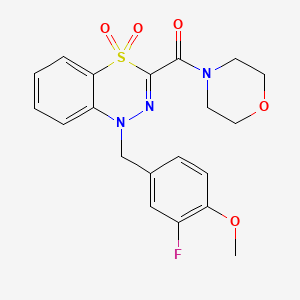
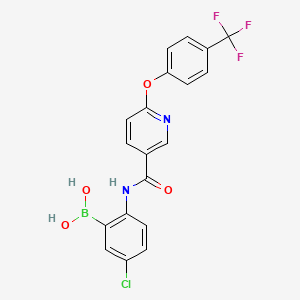

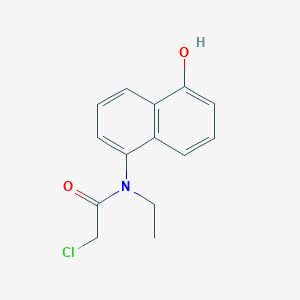
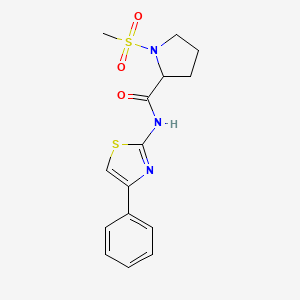
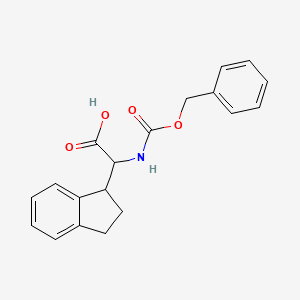
![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)